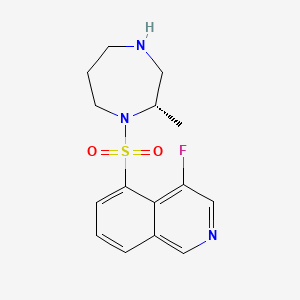

4-乙炔基-N-乙基-1,8-萘酰亚胺

描述

Click-activated fluorescent probe. Enables imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids.

科学研究应用

细胞成像中的荧光探针

4-乙炔基-N-乙基-1,8-萘酰亚胺: 是一种点击激活的荧光探针,广泛应用于细胞成像 。它可以对细胞表面和细胞内岩藻糖基化糖蛋白和糖脂进行成像,这对于理解细胞功能和疾病机制至关重要。该探针特别适用于荧光显微镜和流式细胞仪,为研究人员提供进行详细细胞分析的工具。

阴离子传感

该化合物已被用于开发阴离子传感器,用于选择性检测特定阴离子 。4-乙炔基-N-乙基-1,8-萘酰亚胺独特的物理光学性质使通过光诱导电子转移产生半稳定的自由基阴离子物种成为可能,这对阴离子传感中使用的比色反应至关重要。

红色发射荧光染料

1,8-萘酰亚胺的衍生物,包括4-乙炔基-N-乙基-1,8-萘酰亚胺,已被合成,表现出红色发射荧光 。这些衍生物有望用于生物学应用,因为它们可以避免来自活细胞的自发荧光的干扰,并且在极性溶剂中具有高溶解度,使其成为生物系统中优秀的标记试剂。

抗癌研究

1,8-萘酰亚胺的官能化衍生物由于其与DNA结合的能力以及表现出的抗癌活性,在抗癌研究中显示出潜力 。这些化合物在生理条件下的稳定性使其成为治疗应用和药物开发的有价值的工具。

荧光化学传感器

4-乙炔基-N-乙基-1,8-萘酰亚胺: 及其衍生物已被广泛用于设计荧光化学传感器 。这些化学传感器可以以高选择性和灵敏度检测各种分子,提供了一种非侵入性方法,具有快速响应和低检测限。

工业应用中的光稳定性

由于其强荧光和良好的光稳定性,1,8-萘酰亚胺的衍生物被用于各种工业应用,例如聚合物着色,激光活性介质,发光二极管,电致发光材料和液晶显示器 。

光诱导电子转移传感器

4-乙炔基-N-乙基-1,8-萘酰亚胺的物理光学性质使其适用于光诱导电子转移传感器 。这些传感器对于通过荧光变化检测环境变化或特定物质的存在很重要。

荧光开关和离子探针

该化合物也被用于创建荧光开关和离子探针 。这些应用在研究和实际应用中都很重要,需要打开和关闭荧光的能力或检测离子。

作用机制

Target of Action

The primary target of 4-Ethynyl-n-ethyl-1,8-naphthalimide are cell surface and intracellular fucosylated glycoproteins and glycolipids . These targets play a crucial role in various cellular processes, including cell signaling, cell adhesion, and immune response.

Mode of Action

4-Ethynyl-n-ethyl-1,8-naphthalimide is a click-activated fluorescent probe . It interacts with its targets by binding to the fucosylated glycoproteins and glycolipids present on the cell surface and within the cell. This interaction results in the emission of fluorescence, allowing for the imaging of these targets.

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of 4-Ethynyl-n-ethyl-1,8-naphthalimide is the fluorescent imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . This allows for the visualization of these targets, which can be crucial in research and diagnostic applications.

Action Environment

It is recommended to store the compound at -20°c , suggesting that low temperatures may be necessary for maintaining its stability.

生化分析

Biochemical Properties

4-Ethynyl-n-ethyl-1,8-naphthalimide is used for imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . It interacts with these biomolecules and enables their visualization .

Cellular Effects

4-Ethynyl-n-ethyl-1,8-naphthalimide is used for imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . This suggests that it may influence cell function by interacting with these biomolecules .

Molecular Mechanism

It is known to be a click-activated fluorescent probe , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known to be a stable compound, as it is supplied with an azide reactive handle for copper-free click chemistry reactions .

Metabolic Pathways

Given its role as a fluorescent probe, it may interact with enzymes or cofactors involved in the metabolism of fucosylated glycoproteins and glycolipids .

Transport and Distribution

Given its role in imaging cell surface and intracellular biomolecules , it may interact with transporters or binding proteins, and its localization or accumulation may be influenced by these interactions .

Subcellular Localization

Given its role in imaging cell surface and intracellular biomolecules , it may be directed to specific compartments or organelles where these biomolecules are located .

属性

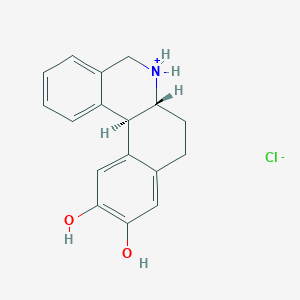

IUPAC Name |

2-ethyl-6-ethynylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c1-3-10-8-9-13-14-11(10)6-5-7-12(14)15(18)17(4-2)16(13)19/h1,5-9H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGXEBXIFZUSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

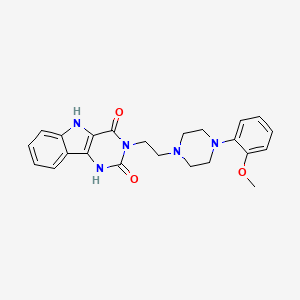

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

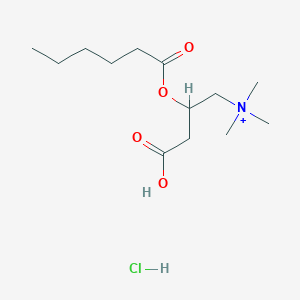

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)

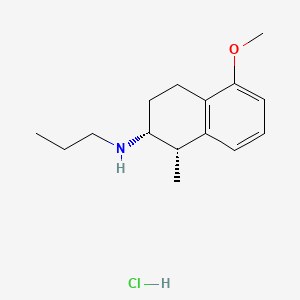

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)

![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)